![molecular formula C9H13NO5S B1388845 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid CAS No. 1087792-16-2](/img/structure/B1388845.png)
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid
Overview
Description
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H13NO5S . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This indicates that the molecule consists of a furan ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group .Scientific Research Applications
TBSF has been studied extensively due to its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, TBSF has been used as a starting material for the synthesis of a variety of compounds, including drugs and drug candidates. In materials science, TBSF has been used in the synthesis of polymers and other materials. In biochemistry, TBSF has been used in the synthesis of enzymes, cofactors, and other biomolecules.
Mechanism of Action
The mechanism of action of TBSF is not well understood, but it is believed to involve the formation of a covalent bond between the tert-butylsulfamoyl group and the 2-furoic acid group. This covalent bond allows the two groups to interact with each other, which can lead to changes in the structure and properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBSF are not well understood. However, it has been shown to have some effects on enzymes, cofactors, and other biomolecules. For example, TBSF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
The advantages of using TBSF in laboratory experiments include its relatively low cost, its availability, and its low toxicity. The main limitation of using TBSF in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential future directions for research on TBSF include further exploration of its mechanism of action, its potential applications in medicinal chemistry, materials science, and biochemistry, and its potential uses in drug development. Additionally, further research into the biochemical and physiological effects of TBSF could lead to a better understanding of its potential therapeutic uses. Finally, further research into the synthesis of TBSF and its derivatives could lead to the development of more efficient and cost-effective synthesis methods.
Safety and Hazards
The safety data sheet for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-(tert-butylsulfamoyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFMTLNRGEWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180455 | |
Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-16-2 | |
Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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